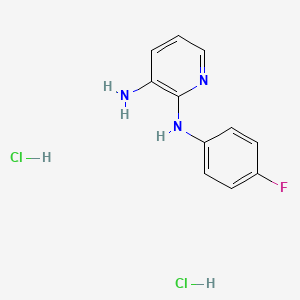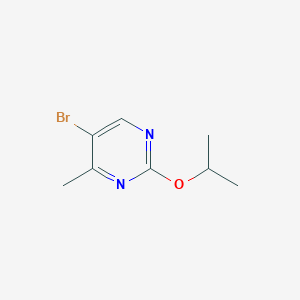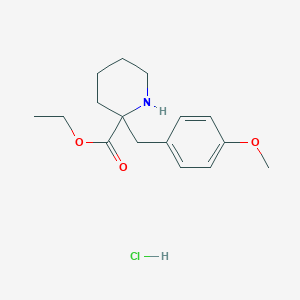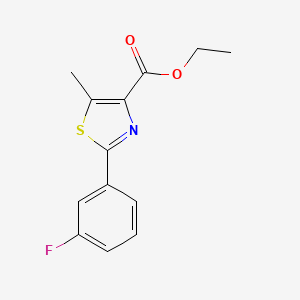
N2-(4-fluorophenyl)pyridine-2,3-diamine dihydrochloride
Vue d'ensemble
Description
“N2-(4-fluorophenyl)pyridine-2,3-diamine dihydrochloride” is a chemical compound with the CAS Number 41010-70-2 . It has a molecular weight of 203.22 . The IUPAC name for this compound is N2-(4-fluorophenyl)-2,3-pyridinediamine .
Molecular Structure Analysis
The InChI code for “N2-(4-fluorophenyl)pyridine-2,3-diamine dihydrochloride” is 1S/C11H10FN3/c12-8-3-5-9(6-4-8)15-11-10(13)2-1-7-14-11/h1-7H,13H2,(H,14,15) .Physical And Chemical Properties Analysis
“N2-(4-fluorophenyl)pyridine-2,3-diamine dihydrochloride” is a powder that is stored at room temperature .Applications De Recherche Scientifique
High Glass Transition and Thermal Stability
N2-(4-fluorophenyl)pyridine-2,3-diamine dihydrochloride derivatives have been utilized in creating novel polyimides with high glass transition temperatures and excellent thermal stability. These polymers, derived from diamines containing heterocyclic pyridine and triphenylamine groups, exhibit properties like solubility in organic solvents, thermal conversion into tough and flexible films, and strong orange fluorescence after protonation, making them suitable for various industrial applications (Wang et al., 2008).
Fluorescent Chemosensors
These compounds are also integral in the development of novel fluorescent chemosensors. Polyimides created from these diamines show potential as "off–on" fluorescent switchers for acids due to their unique UV–vis absorption and fluorescence properties (Wang et al., 2008).
Radioactive Synthesis
In radioactive synthesis, these compounds have been used to create candidates for imaging dopamine D4 receptors. One such compound, synthesized via electrophilic fluorination, exhibited high specific radioactivity and was evaluated for its distribution within rat brains, highlighting its potential in neurological imaging (Eskola et al., 2002).
Electrochemical and Electrochromic Properties
These diamine derivatives contribute to the synthesis of novel polyimides with distinctive electrochemical and electrochromic properties. They have been used to produce polymers with high dielectric constants and excellent thermal stability, which are cast into flexible films. These polymers are significant for their potential applications in electronic devices due to their thermal, optical, and mechanical properties (Liaw et al., 2007).
Fluoroionophores for Metal Recognition
Diamine-salicylaldehyde derivatives based on these compounds have been developed as fluoroionophores. These compounds can chelate specific metal cations and have been explored for cellular metal staining, indicating their potential in biochemical and medical research (Hong et al., 2012).
Safety and Hazards
The compound has been classified with the GHS07 pictogram . The hazard statements associated with it are H302, H315, H319, and H335 . The precautionary statements include P261, P264, P270, P271, P280, P301+P312, P302+P352, P304+P340, P305+P351+P338, P312, P330, P332+P313, P337+P313, P362, P403+P233, P405, and P501 .
Propriétés
IUPAC Name |
2-N-(4-fluorophenyl)pyridine-2,3-diamine;dihydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10FN3.2ClH/c12-8-3-5-9(6-4-8)15-11-10(13)2-1-7-14-11;;/h1-7H,13H2,(H,14,15);2*1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YPKNSDRZNCGOJN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(N=C1)NC2=CC=C(C=C2)F)N.Cl.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12Cl2FN3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
276.13 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N2-(4-fluorophenyl)pyridine-2,3-diamine dihydrochloride | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![2-[(6-Fluoropyridin-3-yl)oxy]acetonitrile](/img/structure/B1408289.png)


![tert-butyl N-{[1-(1,2,4-oxadiazol-3-ylmethyl)piperidin-3-yl]methyl}carbamate](/img/structure/B1408293.png)
![Bicyclo[1.1.1]pentane-1,3-dicarboxylic acid, tert-butyl ster methyl ester](/img/structure/B1408295.png)



![7-Bromoimidazo[1,2-a]pyridine-3-carbohydrazide](/img/structure/B1408307.png)
![t-Butyl 3-[4-(ethoxycarbonyl)piperidin-1-yl]pyrrolidine-1-carboxylate](/img/structure/B1408308.png)
![1-[2,6-Dichloro-4-(trifluoromethyl)phenyl]-1H-pyrrole-2-sulfonyl chloride](/img/structure/B1408309.png)
